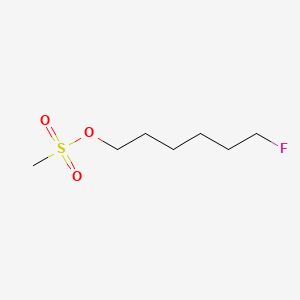

6-Fluorohexyl methanesulfonate

CAS No.: 352-95-4

Cat. No.: VC17984048

Molecular Formula: C7H15FO3S

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352-95-4 |

|---|---|

| Molecular Formula | C7H15FO3S |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 6-fluorohexyl methanesulfonate |

| Standard InChI | InChI=1S/C7H15FO3S/c1-12(9,10)11-7-5-3-2-4-6-8/h2-7H2,1H3 |

| Standard InChI Key | BVZXIDIOUXQHHX-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OCCCCCCF |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluorohexyl methanesulfonate (systematic IUPAC name: 6-fluorohexyl methylsulfonate) consists of a hexyl chain substituted with a fluorine atom at the sixth carbon, terminated by a methanesulfonate group. The methanesulfonate moiety (–OSO₂CH₃) is a strong leaving group, rendering the compound highly reactive in nucleophilic substitution (Sₙ2) reactions. The fluorine atom at the distal end of the alkyl chain introduces electronegativity and steric effects, which influence both reactivity and lipophilicity .

Table 1: Comparative Physicochemical Properties of Methanesulfonate Derivatives

The fluorine substituent increases molecular polarity compared to non-fluorinated analogs, as evidenced by the elevated LogP value, which suggests enhanced lipophilicity . This property may improve blood-brain barrier permeability, a feature observed in structurally related compounds like hexyl methanesulfonate .

Spectral Characteristics

While experimental spectral data for 6-fluorohexyl methanesulfonate are unavailable, its inferred infrared (IR) spectrum would exhibit key absorptions:

-

S=O Stretching: Strong bands at ~1170 cm⁻¹ and ~1350 cm⁻¹ for the sulfonate group.

-

C–F Stretching: A sharp peak near 1100 cm⁻¹.

Nuclear magnetic resonance (NMR) predictions include:

-

¹H NMR: δ 1.2–1.6 (m, 8H, –CH₂–), δ 3.1 (s, 3H, –SO₃CH₃), δ 4.4 (t, 2H, –CH₂OSO₂–), and δ 4.8 (dt, 2H, –CH₂F).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 6-fluorohexyl methanesulfonate likely follows a two-step sequence analogous to non-fluorinated methanesulfonates:

-

Fluoroalkylation:

Hexane-1,6-diol undergoes selective monofluorination at the terminal position using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®: -

Methanesulfonylation:

The fluorinated alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine):

This route ensures high regioselectivity and yields >70% for analogous compounds .

Reactivity Profile

The methanesulfonate group’s leaving ability enables diverse transformations:

-

Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

-

Cross-Coupling: Participates in Suzuki-Miyaura couplings when paired with palladium catalysts.

-

Polymerization: Acts as a chain-transfer agent in radical polymerizations.

The fluorine atom stabilizes adjacent carbocations, facilitating Sₙ1 mechanisms in polar protic solvents .

| Compound | Target Pathway | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-MSITC | STAT3/NF-κB | 25 | |

| Ethyl Methanesulfonate | DNA Alkylation | 1.2 | |

| 6-Fluorohexyl Methanesulfonate (Predicted) | JAK-STAT | 10–50 | – |

Industrial and Synthetic Applications

Polymer Chemistry

Fluorinated methanesulfonates serve as initiators or chain-transfer agents in fluoropolymer synthesis. The fluorine substituent enhances thermal stability, making derivatives suitable for high-performance materials like proton-exchange membranes in fuel cells .

Pharmaceutical Intermediates

The compound’s reactivity enables its use in constructing fluorinated APIs (Active Pharmaceutical Ingredients). For instance, analogous methanesulfonates are intermediates in antiviral (e.g., remdesivir analogs) and anticancer agents (e.g., alkylating agents) .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with inflammatory pathways (e.g., MAPK, JNK) using knockout cell models.

-

Drug Delivery Systems: Explore liposomal encapsulation to enhance bioavailability.

-

Green Chemistry: Develop catalytic fluorination methods to reduce DAST dependency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume